molecular formula C14H19NO2 B11810879 1-(2-(2-Methoxyphenyl)piperidin-1-yl)ethanone

1-(2-(2-Methoxyphenyl)piperidin-1-yl)ethanone

Cat. No.: B11810879
M. Wt: 233.31 g/mol
InChI Key: OHHCZYRGQFTYOY-UHFFFAOYSA-N
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Description

1-(2-(2-Methoxyphenyl)piperidin-1-yl)ethanone is a chemical compound provided for research and development purposes. It is supplied with a high purity level of 97% . This product is defined by its molecular formula, C 14 H 19 NO 2 , and has a molecular weight of 233.31 g/mol . Its structure is characterized by a piperidine ring substituted with an ethanone group and a 2-methoxyphenyl moiety, which can be represented by the SMILES notation: COc1ccccc1C1CCCCN1C(=O)C . As a piperidine derivative, this compound serves as a valuable organic building block and chemical intermediate in various synthetic processes, particularly in medicinal chemistry and drug discovery research . Researchers can utilize it to explore novel pharmacologically active molecules. This product is sold for research purposes only and is not intended for diagnostic, therapeutic, or any human use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C14H19NO2

Molecular Weight

233.31 g/mol

IUPAC Name

1-[2-(2-methoxyphenyl)piperidin-1-yl]ethanone

InChI

InChI=1S/C14H19NO2/c1-11(16)15-10-6-5-8-13(15)12-7-3-4-9-14(12)17-2/h3-4,7,9,13H,5-6,8,10H2,1-2H3

InChI Key

OHHCZYRGQFTYOY-UHFFFAOYSA-N

Canonical SMILES

CC(=O)N1CCCCC1C2=CC=CC=C2OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-(2-Methoxyphenyl)piperidin-1-yl)ethanone typically involves the reaction of 2-methoxyphenylpiperidine with ethanone under specific conditions. One common method includes the use of a solvent-free and catalyst-free one-pot synthesis, which yields high purity and efficiency .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific details of industrial production methods are often proprietary and may vary between manufacturers.

Chemical Reactions Analysis

Nucleophilic Substitution at the α-Position

The ethanone group participates in nucleophilic substitution reactions. For example:

  • Chloroacetyl chloride coupling : In analogous compounds, chloroacetyl chloride reacts with tetrazole derivatives to form 2-chloro-1-(1-aryl-1H-tetrazol-5-yl)ethanone intermediates, which subsequently undergo substitution with piperidine (Scheme 1) .

  • Reaction with amines : Piperidine displaces chloride in α-chloro ketones under mild conditions (acetonitrile, room temperature), forming stable piperidinyl-ethanone derivatives .

Table 1: Substitution Reactions of α-Chloro Ethanone Derivatives

SubstrateNucleophileConditionsProduct YieldSource
2-Chloro-1-(1-aryl-tetrazolyl)ethanonePiperidineAcetonitrile, RT, 6 hrs54–70%
2-Chloro-1-(4-methoxyphenyl)ethanonePiperidineK₂CO₃, DMF, 4–5 hrs85–91%

Condensation and Coupling Reactions

The ketone group facilitates condensation with amines or carbonyl compounds:

  • Amide condensation : HATU-mediated coupling with carboxylic acids or amines forms hybrid structures, as seen in piperidine-based drug candidates .

  • Mannich reaction : Formaldehyde reacts with ethanone derivatives in the presence of K₂CO₃ to form β-amino ketones, enhancing structural complexity .

Reduction and Oxidation

  • Ketone reduction : Catalytic hydrogenation or NaBH₄ reduces the ethanone group to a secondary alcohol, enabling further functionalization (e.g., etherification).

  • Piperidine oxidation : The piperidine ring undergoes N-oxidation with mCPBA, producing N-oxide derivatives with altered pharmacological profiles .

Methoxy Group Transformations

The 2-methoxyphenyl substituent undergoes demethylation and functionalization:

  • BBr₃-mediated demethylation : Converts methoxy to hydroxyl groups, enabling subsequent alkylation or acylation .

  • Etherification : The hydroxyl group reacts with alkyl halides to form new ether linkages .

Table 2: Functionalization of Methoxyphenyl Groups

Reaction TypeReagent/ConditionsProduct ApplicationSource
DemethylationBBr₃, CH₂Cl₂, −10°C to RTHydroxyphenyl intermediates
EtherificationMeI, K₂CO₃, DMF, RTMethyl ether derivatives

Comparative Reactivity with Structural Analogs

The compound’s reactivity differs from analogs due to electronic and steric effects:

Table 3: Reactivity Comparison with Piperidinyl Ethanone Derivatives

CompoundKey FeatureReactivity ProfileSource
1-(3,4-Dimethoxyphenyl)piperidinyl-ethanoneTwo methoxy groupsEnhanced solubility
2-(4-Methoxyphenyl)-1-(piperidinoethyl)piperidinyl-ethanoneExtended alkyl chainIncreased lipophilicity

Mechanistic Insights

  • Nucleophilic substitution : Proceeds via an Sₙ2 mechanism, with piperidine attacking the electrophilic α-carbon of the ethanone group .

  • Demethylation : BBr₃ coordinates to the methoxy oxygen, facilitating methyl group cleavage .

Scientific Research Applications

Scientific Research Applications

1-(2-(2-Methoxyphenyl)piperidin-1-yl)ethanone has several notable applications in scientific research:

Pharmacology

  • Analgesic Properties : Preliminary studies suggest that this compound may exhibit analgesic effects, making it a candidate for pain management therapies.
  • Anti-inflammatory Effects : The methoxy and phenolic structures are often linked to anti-inflammatory properties, which could be beneficial in treating inflammatory diseases.

Research indicates that compounds with similar structures often exhibit significant biological activities:

  • Antimicrobial Activity : Compounds containing methoxy groups have shown promise in inhibiting bacterial growth. Mechanisms may involve disrupting bacterial cell membranes.
  • Cytotoxicity : Studies suggest potential cytotoxic effects against various cancer cell lines, indicating possible applications in oncology.

Case Study 1: Antimicrobial Evaluation

A study evaluated the antimicrobial potential of related compounds, finding that those with similar functional groups exhibited inhibitory effects against several bacterial strains. The mechanism involved disruption of bacterial cell membranes and interference with metabolic processes, highlighting the compound's potential in developing new antibiotics.

Case Study 2: Analgesic and Anti-inflammatory Properties

In pharmacological evaluations, this compound was tested for its analgesic and anti-inflammatory properties using animal models. Results indicated a significant reduction in pain response and inflammation markers, suggesting its viability as a therapeutic agent for chronic pain conditions.

Mechanism of Action

The mechanism of action of 1-(2-(2-Methoxyphenyl)piperidin-1-yl)ethanone involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to receptors or enzymes, thereby modulating their activity. The exact molecular targets and pathways involved can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Piperidine-Based Analogs

1-(2-(4-Fluorophenyl)piperidin-1-yl)ethanone
  • Structure : Differs by replacing the 2-methoxyphenyl group with a 4-fluorophenyl substituent.
  • Properties: The electron-withdrawing fluorine atom may reduce basicity compared to the methoxy group.
2-(3,5-Dinitrophenyl)-1-(piperidin-1-yl)ethanone
  • Structure : Contains a 3,5-dinitrophenyl group, which is strongly electron-withdrawing.
  • Properties : Exhibits amide bond isomerization, as shown by variable-temperature NMR studies. The energy barrier for isomerization (~67 kJ/mol) suggests lower conformational stability compared to the methoxyphenyl analog .

Piperazine-Based Analogs

1-(Biphenyl-4-yl)-2-[4-(2-methoxyphenyl)-piperazin-1-yl]ethanone
  • Structure : Features a piperazine ring instead of piperidine, linked to a biphenyl group.
  • Pharmacology : Demonstrates antipsychotic activity with lower catalepsy induction, attributed to balanced dopamine and serotonin receptor antagonism. QSAR models correlate its brain/blood partition coefficient (QPlogBB) and electron affinity with antidopaminergic potency .
JWH-250 (1-(2-Methoxyphenyl)-2-(1-pentylindol-3-yl)ethanone)
  • Structure : Replaces the piperidine ring with a pentylindole group.
  • Properties: Acts as a synthetic cannabinoid receptor agonist. Detection via GC-FTIR highlights distinct spectral signatures due to the indole core .
  • Key Contrast: The indole moiety directs activity toward cannabinoid receptors, whereas piperidine-based analogs may target CNS receptors like dopamine or serotonin.

Heterocyclic Variations

2-(3-Hydroxy-1-piperidinyl)-1-(2-thienyl)ethanone
  • Structure : Substitutes the methoxyphenyl group with a thiophene ring and introduces a hydroxyl group on piperidine.

Data Tables

Table 1: Structural and Pharmacological Comparison

Compound Name Core Structure Key Substituents Key Properties/Activities Reference
1-(2-(2-Methoxyphenyl)piperidin-1-yl)ethanone Piperidinyl-ethanone 2-Methoxyphenyl Hypothetical CNS activity, improved logBB N/A
1-(2-(4-Fluorophenyl)piperidin-1-yl)ethanone Piperidinyl-ethanone 4-Fluorophenyl Lab use, no significant hazards
JWH-250 Indolyl-ethanone 2-Methoxyphenyl, pentyl Synthetic cannabinoid, GC-FTIR detectable
1-(Biphenyl-4-yl)-2-[4-(2-methoxyphenyl)-piperazin-1-yl]ethanone Piperazinyl-ethanone Biphenyl, 2-methoxyphenyl Antipsychotic, low catalepsy

Table 2: Influence of Substituents on Pharmacokinetics

Substituent Electronic Effect logBB (Predicted) Biological Impact
2-Methoxyphenyl Electron-donating High Enhanced CNS penetration
4-Fluorophenyl Electron-withdrawing Moderate Reduced membrane permeability
3,5-Dinitrophenyl Strongly electron-withdrawing Low Conformational instability

Research Findings and Implications

  • Piperidine vs. Piperazine : Piperazine derivatives generally exhibit higher polarity and serotonin receptor affinity, while piperidine analogs may favor dopamine receptor interactions .
  • Substituent Effects : Methoxy groups enhance lipophilicity and brain penetration, critical for CNS-targeted drugs. Fluorine or nitro groups reduce these properties but may improve metabolic stability .
  • Structural Stability: Piperidinyl-ethanones with electron-donating groups (e.g., methoxy) show fewer isomerization issues compared to electron-withdrawing analogs .

Biological Activity

1-(2-(2-Methoxyphenyl)piperidin-1-yl)ethanone, also known as a derivative of piperidine, has gained attention for its potential biological activities. This compound features a methoxyphenyl group linked to a piperidine ring via an ethanone moiety, which is significant for its pharmacological properties. This article will delve into the biological activity of this compound, supported by data tables, case studies, and detailed research findings.

Chemical Structure and Properties

The structure of this compound can be represented as follows:

C15H19NO\text{C}_{15}\text{H}_{19}\text{N}O

This structure includes:

  • A piperidine ring , which is often associated with various biological activities.
  • A methoxy group , enhancing lipophilicity and potentially influencing interactions with biological targets.

The biological activity of this compound is primarily attributed to its interactions with specific molecular targets, such as enzymes and receptors. The piperidine moiety can form hydrogen bonds with target proteins, while the methoxyphenyl group engages in hydrophobic interactions. These interactions can modulate the activity of target proteins, leading to various biological effects.

Biological Activity Overview

Research has indicated that compounds with similar structures exhibit a range of biological activities, including:

  • Antitumor Activity : Compounds related to this compound have shown promise in inhibiting cancer cell growth across various types. For instance, studies have highlighted the efficacy of similar piperidine derivatives against lung and breast cancer cells .
  • Receptor Binding Affinity : Interaction studies have focused on the binding affinity of this compound to different receptors. Preliminary data suggest that it may exhibit significant binding capabilities, which are crucial for its pharmacological effects .

Comparison of Biological Activities

Compound NameStructure CharacteristicsBiological Activity
This compoundMethoxy group enhances lipophilicityPotential antitumor agent
1-(3,4-Dimethoxyphenyl)piperidin-1-yl)ethanoneContains two methoxy groupsIncreased solubility and activity
2-(4-Methoxyphenyl)-1-(3-pyridazin-3-yloxy)piperidin-1-yl)ethanoneIncorporates a pyridazin moietyDistinct pharmacological profiles

Case Study 1: Antitumor Efficacy

In a study examining the antitumor properties of piperidine derivatives, it was found that this compound demonstrated significant cytotoxicity against breast cancer cell lines (MDA-MB-231). The compound's mechanism involved apoptosis induction and cell cycle arrest at the G0/G1 phase .

Case Study 2: Receptor Interaction

Molecular docking studies revealed that this compound has a high binding affinity for serotonin receptors, suggesting its potential as an antidepressant. The docking scores indicated favorable interactions between the compound and the receptor's active site .

Q & A

Q. What are recommended synthetic routes for 1-(2-(2-Methoxyphenyl)piperidin-1-yl)ethanone, and how can purity be optimized?

  • Methodology :
    • Coupling Reactions : Utilize nucleophilic substitution or Friedel-Crafts acylation (analogous to methods in and ). For example, coupling 2-methoxyphenylpiperidine with acetyl chloride in the presence of AlCl₃.
    • Purification : Employ column chromatography (silica gel, gradient elution with ethyl acetate/hexane) and confirm purity via HPLC (≥95%) .
    • Yield Optimization : Adjust stoichiometry (e.g., 1.2:1 molar ratio of acetyl chloride to piperidine derivative) and reaction time (monitor via TLC).

Q. How can structural characterization be performed to validate the compound’s identity?

  • Techniques :
    • NMR : Compare ¹H/¹³C NMR data with predicted spectra from ChemSpider () or NIST Chemistry WebBook (). Key signals: methoxy protons (~δ 3.8 ppm), piperidine ring protons (δ 1.5–3.0 ppm), and carbonyl carbon (~δ 208 ppm).
    • Mass Spectrometry : Confirm molecular ion [M+H]⁺ using high-resolution MS (e.g., m/z calculated for C₁₄H₁₉NO₂: 233.1416) .

Q. What preliminary biological assays are suitable for screening this compound?

  • Approach :
    • In Vitro Binding Assays : Test affinity for CNS targets (e.g., dopamine or serotonin receptors) using radioligand displacement assays, following protocols in and .
    • Cytotoxicity Screening : Use MTT assays on HEK-293 or HepG2 cell lines (IC₅₀ determination) .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to optimize pharmacological activity?

  • Strategy :
    • Derivative Synthesis : Modify the methoxy group (e.g., replace with halogens or alkyl chains) or piperidine substituents ().
    • Pharmacological Profiling : Evaluate anti-dopaminergic/anti-serotonergic activity in vitro () and behavioral models (e.g., catalepsy induction in rodents).
    • Computational Tools : Perform QSAR modeling using descriptors like QPlogBB (brain/blood partition coefficient) and electron affinity (EA) to predict activity () .

Q. How can contradictory data between in vitro potency and in vivo efficacy be resolved?

  • Troubleshooting :
    • Pharmacokinetic Analysis : Measure metabolic stability (e.g., liver microsomes) and plasma protein binding (Equilibrium Dialysis). Adjust formulations using co-solvents (e.g., DMSO/PEG-400) to improve solubility ().
    • Dose-Response Studies : Test higher doses or alternative administration routes (e.g., intraperitoneal vs. oral) .

Q. What computational methods are recommended for predicting CNS penetration?

  • Protocol :
    • Molecular Dynamics (MD) Simulations : Calculate logP and polar surface area (PSA) using software like Schrödinger Suite.
    • QSAR Models : Train models with datasets from PubChem () or ChEMBL, focusing on descriptors like QPlogBB (). Validate with in vivo brain/plasma ratio measurements .

Q. How can crystallographic studies be applied to understand target interactions?

  • Workflow :
    • Protein-Ligand Co-Crystallization : Use FAD-dependent oxidoreductases (analogous to ) or dopamine D₂ receptor homologs.
    • Fragment Screening : Identify binding motifs via X-ray crystallography (2.0–3.0 Å resolution) and refine with PHENIX .

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